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Compound of Interest

Compound Name: N-(chloroacetyl)-2-methylalanine

CAS No.: 95038-11-2

Cat. No.: B1285535 Get Quote

Executive Summary
N-(chloroacetyl)-2-methylalanine represents a strategic hybrid in chemical biology: it

combines a mild, thiol-specific electrophile (chloroacetamide) with a sterically constrained

amino acid scaffold (2-methylalanine or Aib). Unlike standard alkylating agents, this molecule is

not merely a "warhead"; it is a structural tool. The gem-dimethyl group of the Aib moiety

restricts conformational freedom via the Thorpe-Ingold effect, promoting helical secondary

structures in peptides, while the chloroacetyl group provides a site-specific handle for covalent

modification of cysteine residues. This guide details its synthesis, reactivity profile, and

application in designing covalent inhibitors and stapled peptides.[1]

Part 1: Mechanistic Foundations
The Electrophilic Warhead: Chloroacetamide
The chloroacetyl group functions as an alkylating agent. Its reactivity is governed by an

(Substitution Nucleophilic Bimolecular) mechanism.

Mechanism: A nucleophile (typically a thiolate anion, RS⁻) attacks the methylene carbon (

-carbon), displacing the chloride ion.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1285535?utm_src=pdf-interest
https://www.benchchem.com/product/b1285535?utm_src=pdf-body
https://pubs.rsc.org/en/content/getauthorversionpdf/c4cs00246f
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1285535?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Selectivity: Chloroacetamides are less reactive than their iodo- or bromo- counterparts. This

lower reactivity is a feature, not a bug; it confers higher selectivity for cysteine thiols over

lysine amines at physiological pH, reducing off-target toxicity in biological systems.

Leaving Group: Chloride is a poorer leaving group than iodide, requiring a higher activation

energy. This ensures the warhead remains stable in plasma but reacts efficiently within the

high-local-concentration environment of a protein binding pocket.

The Structural Scaffold: 2-Methylalanine (Aib)
The Aib residue is achiral and sterically demanding due to the two methyl groups at the

-carbon.

Steric Hindrance: The bulk of the gem-dimethyl group restricts rotation around the

(

) and

(

) bonds.

Helix Induction: This restriction forces peptides containing Aib into helical conformations (

-helix or

-helix).

Thorpe-Ingold Effect: When used in peptide stapling (intramolecular reaction), the Aib

scaffold pre-organizes the peptide backbone, reducing the entropic penalty of cyclization and

accelerating the reaction rate.

DOT Diagram: Reaction Mechanism
The following diagram illustrates the

attack of a cysteine thiolate on the chloroacetyl group.
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Caption:

reaction pathway showing nucleophilic attack by cysteine thiolate on the chloroacetyl
methylene carbon.

Part 2: Synthesis & Characterization
Synthesizing N-(chloroacetyl)-2-methylalanine presents a specific challenge: the steric

hindrance of the Aib amine makes it a poor nucleophile compared to glycine or alanine.

Standard acylation conditions must be optimized.

Synthetic Protocol
Objective: Acylation of 2-methylalanine with chloroacetyl chloride.
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Parameter Condition Rationale

Reagents
2-Methylalanine (Aib),

Chloroacetyl Chloride

Chloroacetyl chloride is highly

reactive, necessary to

overcome Aib's steric bulk.

Base
Pyridine or NaOH (Schotten-

Baumann)

Neutralizes HCl byproducts.

Pyridine acts as a nucleophilic

catalyst.

Solvent DCM (anhydrous) or Toluene

Non-nucleophilic solvents

prevent hydrolysis of the acid

chloride.

Temperature
0°C

RT

Start cold to control exotherm,

then warm to drive the reaction

to completion against sterics.

Step-by-Step Methodology:

Dissolution: Suspend 2-methylalanine (1.0 eq) in anhydrous DCM under nitrogen. Add

Pyridine (2.2 eq).

Addition: Cool to 0°C. Add chloroacetyl chloride (1.2 eq) dropwise over 30 minutes. Note: Aib

reacts slower than unhindered amino acids; rapid addition may cause local overheating.

Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (stain

with ninhydrin; disappearance of free amine).

Workup: Wash with 1N HCl (remove pyridine), then Brine. Dry organic layer over MgSO₄.

Purification: Recrystallization from EtOAc/Hexane is preferred over column chromatography

for this polar acid.

DOT Diagram: Synthesis Workflow
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Caption: Synthetic route for N-acylation of Aib, highlighting the requirement for strong acylating

agents and extended reaction times.

Part 3: Reactivity Profiling & Stability
Intrinsic Reactivity vs. Local Environment
While the Aib group is sterically bulky, the chloroacetyl group extends away from the quaternary

center. Therefore, the intermolecular reactivity with small thiols (like Glutathione) remains

comparable to standard chloroacetamides. However, in intramolecular contexts (peptide

stapling), the Aib group dramatically accelerates reaction rates.

Comparative Reactivity Table:
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Electrophile
Reactivity (

)

Selectivity
(Cys:Lys)

Stability (Plasma)

Acrylamide Moderate High High

Chloroacetamide Moderate-Low Very High High

Iodoacetamide High Low Low (Light sensitive)

Bromoacetamide Moderate-High Moderate Moderate

Stability Concerns
Hydrolysis: The amide bond is stable. The C-Cl bond is stable to hydrolysis at neutral pH but

hydrolyzes slowly at pH > 9.

Photostability: Unlike iodo-derivatives, the chloroacetyl group is photostable, making it

suitable for prolonged biological assays.

Self-Validating Protocol: GSH Reactivity Assay
To verify the activity of synthesized N-(chloroacetyl)-2-methylalanine:

Setup: Mix compound (50 µM) with Glutathione (GSH, 500 µM) in PBS (pH 7.4).

Monitoring: Track disappearance of the parent compound via LC-MS or HPLC at 0, 15, 30,

60, and 120 minutes.

Validation: Pseudo-first-order kinetics should be observed. If

min, the compound may be too reactive (check for bromo- impurities). If

h, the chloride may have hydrolyzed or the compound is inactive.

Part 4: Applications in Drug Discovery
Peptide Stapling (The "Staple" Strategy)
This is the primary application. Two N-(chloroacetyl)-2-methylalanine residues can be

introduced into a peptide sequence. A bis-thiol linker (e.g., benzene-1,3-dimethanethiol) is then
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added.

Mechanism: The linker reacts with both chloroacetyl groups.

Role of Aib: The Aib residues force the peptide into a helical turn, bringing the two

chloroacetyl groups closer. This "pre-organization" makes the cyclization entropically

favorable (Thorpe-Ingold effect).

Covalent Fragments
In Fragment-Based Drug Discovery (FBDD), N-(chloroacetyl)-2-methylalanine serves as a

"warhead-fragment" hybrid.

Usage: It is screened against protein targets with non-catalytic cysteines.

Advantage: The Aib group prevents the amide bond from adopting a planar trans-

conformation that might be metabolically labile, while the chloroacetyl group probes for

nucleophilic cysteines.

DOT Diagram: Peptide Stapling Logic
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Caption: Mechanism of peptide stapling using N-(chloroacetyl)-Aib, emphasizing the

conformational role of the Aib scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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